molecular formula C19H17BrFN5OS B11662386 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11662386
M. Wt: 462.3 g/mol
InChI Key: UZRXBRZHJOYSMK-SSDVNMTOSA-N
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Description

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that features a combination of bromine, fluorine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of ethyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 5-bromo-2-fluorobenzaldehyde under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to the corresponding hydrazine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding hydrazine derivative.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine or fluorine atoms.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its triazole moiety, which is known for its biological activity.

    Material Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or inhibitor in biochemical studies due to its ability to interact with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological or material properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the triazole moiety, makes it distinct from other similar compounds.

Properties

Molecular Formula

C19H17BrFN5OS

Molecular Weight

462.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17BrFN5OS/c1-2-26-18(13-6-4-3-5-7-13)24-25-19(26)28-12-17(27)23-22-11-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+

InChI Key

UZRXBRZHJOYSMK-SSDVNMTOSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)F)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)F)C3=CC=CC=C3

Origin of Product

United States

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